molecular formula C18H22N6O B12468414 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12468414
M. Wt: 338.4 g/mol
InChI Key: AUTFUHQLTPEGRP-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a morpholine and a methylphenyl group

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholine and methylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

  • 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-OL
  • 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-THIONE These compounds share a similar core structure but differ in the functional groups attached. The uniqueness of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22N6O/c1-14-2-4-15(5-3-14)24-18-16(12-22-24)17(20-13-21-18)19-6-7-23-8-10-25-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,19,20,21)

InChI Key

AUTFUHQLTPEGRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCN4CCOCC4

Origin of Product

United States

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